2-(7-ethyl-1H-indol-3-yl)ethan-1-amine
Overview
Description
2-(7-ethyl-1H-indol-3-yl)ethan-1-amine, also known as 7-ethyl-indole or 7-ethyl-indole-3-ethanamine, is a derivative of the indole class of compounds. It is a bioactive compound that has been the subject of scientific research due to its potential applications in medicine, biochemistry, and pharmacology.
Scientific Research Applications
Synthesis and Structural Evaluation
The chemical compound 2-(7-ethyl-1H-indol-3-yl)ethan-1-amine, part of the indole and gramine family, is involved in various synthesis processes. For example, the synthesis and crystal structure evaluation of related indole derivatives demonstrate applications in chemical synthesis, showcasing the compound's role in producing structurally complex molecules through Diels-Alder cycloaddition, acid-catalyzed cyclization, and Mannich reactions. These processes yield compounds with potential applications in material science and pharmaceutical research due to their unique structural and bonding characteristics (Kukuljan, Kranjc, & Perdih, 2016).
Novel Antitumor Agents
Research into the development of novel antitumor agents has led to the synthesis of indole derivatives with varying amine side chains. These compounds, including bis-1H-benzo[c,d]indol-2-one derivatives, have shown selective anti-tumor activities. The specific design of these molecules, incorporating aromatic chromophores and amine side chains, targets DNA binding properties crucial for their effectiveness against certain cancer cell lines, exemplifying the compound's utility in advancing cancer therapeutics (Yin, Xu, & Qian, 2007).
Hydroamination Processes
The compound is also a key player in hydroamination processes, facilitating the synthesis of 2-substituted amino derivatives of indole. These reactions, performed under mild conditions, result in compounds with high stereoselectivity and yield. The versatility in the amine component used in the reactions underscores the compound's significance in producing a range of indole-based products with potential applications in pharmaceuticals and agrochemicals (Sobenina, Tomilin, Petrova, Ushakov, Mikhaleva, & Trofimov, 2010).
Synthesis of Tryptamine Derivatives
Another important application is in the synthesis of deuterium-labeled tryptamine derivatives, where 2-(7-ethyl-1H-indol-3-yl)ethan-1-amine plays a crucial role. These isotopically labeled compounds are essential for analytical studies, particularly in gas chromatography-mass spectrometry (GC-MS) assays, offering insights into the pharmacokinetics and metabolic pathways of tryptamine-based drugs (Wang & Chen, 2007).
Receptor-Interacting Protein Kinase 1 (RIPK1) Inhibitors
The compound's derivatives have been explored as RIPK1 inhibitors, showcasing potent activity in tumor metastasis models. This application highlights the compound's potential in developing new therapeutic agents for preventing tumor metastasis, contributing significantly to cancer research and therapy development (Li et al., 2018).
Safety And Hazards
Like many organic compounds, indole should be handled with care. It may be harmful if swallowed or if it comes into contact with the skin. It may also cause eye irritation3.
Future Directions
The study of indole and its derivatives is a very active area of research due to their prevalence in biologically active compounds. Future research may focus on developing new synthetic methods, studying the biological activity of indole derivatives, and designing drugs based on the indole structure1.
Please note that this information is quite general and may not apply directly to “2-(7-ethyl-1H-indol-3-yl)ethan-1-amine”. For specific information about this compound, more specialized resources or databases may be needed. If you have any other questions or need further clarification, feel free to ask!
properties
IUPAC Name |
2-(7-ethyl-1H-indol-3-yl)ethanamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2/c1-2-9-4-3-5-11-10(6-7-13)8-14-12(9)11/h3-5,8,14H,2,6-7,13H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ADQYTLRLWUZVET-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C2C(=CC=C1)C(=CN2)CCN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
188.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(7-ethyl-1H-indol-3-yl)ethan-1-amine | |
CAS RN |
910380-49-3 | |
Record name | 2-(7-ethyl-1H-indol-3-yl)ethan-1-amine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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